10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes a furochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as precursors . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: A modified analog of psoralen with similar structural features.
4-Methoxy-7H-furo[3,2-g]chromen-7-one: Another related compound with a furochromenone core.
Uniqueness
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo[c]furochromenone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H20O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H20O4/c1-13-21-19(20(12-26-21)14-7-9-15(25-2)10-8-14)11-18-16-5-3-4-6-17(16)23(24)27-22(13)18/h7-12H,3-6H2,1-2H3 |
InChI Key |
VXHOWJMSVNAOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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